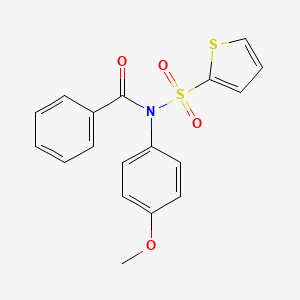
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of anti-cancer drugs.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide inhibits tubulin polymerization by binding to the colchicine-binding site on beta-tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been shown to inhibit the aggregation of tau protein, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, the synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide is complex and requires specialized equipment and expertise. In addition, the mechanism of action of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide is not fully understood, which limits its potential applications in drug development.
Direcciones Futuras
There are several future directions for the research of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide. One potential direction is the development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide-based prodrugs, which can improve the solubility and bioavailability of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide. Another direction is the investigation of the synergistic effects of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide with other anti-cancer drugs, such as taxanes and vinca alkaloids. In addition, the development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide analogs with improved selectivity and potency for cancer cells is another promising direction for future research. Finally, the investigation of the potential applications of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide in the treatment of neurodegenerative diseases is another exciting area of research.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide involves the reaction between 4-methoxybenzoyl chloride, 2-thiophenesulfonic acid, and aniline in the presence of a base catalyst. The reaction proceeds through an acylation process, resulting in the formation of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide as a white crystalline powder. The purity of the product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide inhibits tubulin polymerization, which disrupts the cytoskeleton of cancer cells, leading to cell cycle arrest and apoptosis. In addition to its anti-cancer activity, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-23-16-11-9-15(10-12-16)19(18(20)14-6-3-2-4-7-14)25(21,22)17-8-5-13-24-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJEUWQUMJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)
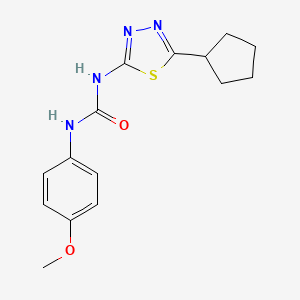
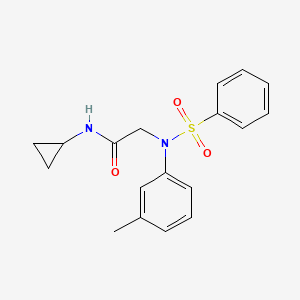
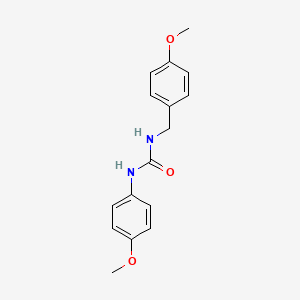
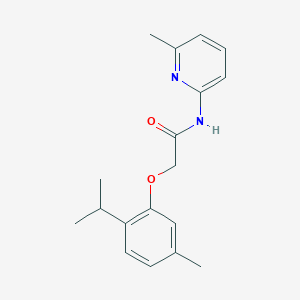
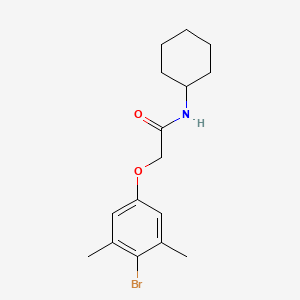
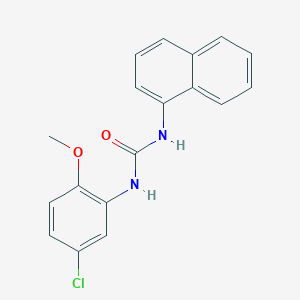
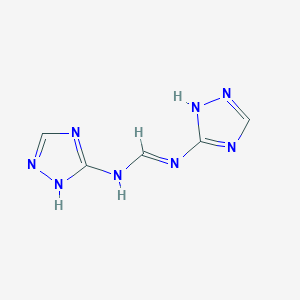
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
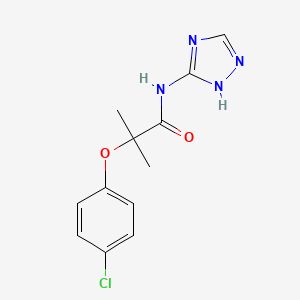
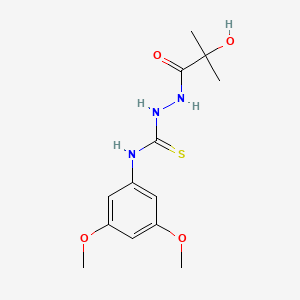
![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)